4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-
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Overview
Description
1-(5-(Phenylethynyl)pyrimidin-4-yl)piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a phenylethynyl group and a pyrimidinyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and pyrimidine moieties in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Phenylethynyl)pyrimidin-4-yl)piperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylethynyl Group: This can be achieved through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions or reductive amination processes.
Final Assembly: The final step involves coupling the phenylethynyl-pyrimidine intermediate with the piperidine derivative under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Phenylethynyl)pyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group using hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of piperidin-4-one derivatives.
Reduction: Formation of 1-(5-(Phenylethyl)pyrimidin-4-yl)piperidin-4-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets such as enzymes, receptors, and ion channels.
Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms of action of various biological processes.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(5-(Phenylethynyl)pyrimidin-4-yl)piperidin-4-ol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The phenylethynyl group may facilitate binding to hydrophobic pockets, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. The piperidine ring may enhance the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through modulation of specific signaling pathways and biochemical processes.
Comparison with Similar Compounds
1-(5-(Phenylethyl)pyrimidin-4-yl)piperidin-4-ol: This compound is similar but lacks the triple bond in the phenylethynyl group.
1-(5-(Phenyl)pyrimidin-4-yl)piperidin-4-ol: This compound lacks the ethynyl group entirely.
1-(5-(2-Phenylethynyl)pyrimidin-4-yl)piperidin-4-amine: This compound has an amine group instead of a hydroxyl group on the piperidine ring.
Uniqueness: 1-(5-(Phenylethynyl)pyrimidin-4-yl)piperidin-4-ol is unique due to the presence of both a phenylethynyl group and a hydroxyl group on the piperidine ring. This combination of functional groups may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
393855-91-9 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-[5-(2-phenylethynyl)pyrimidin-4-yl]piperidin-4-ol |
InChI |
InChI=1S/C17H17N3O/c21-16-8-10-20(11-9-16)17-15(12-18-13-19-17)7-6-14-4-2-1-3-5-14/h1-5,12-13,16,21H,8-11H2 |
InChI Key |
QVKAOEWUZALXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC=NC=C2C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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